molecular formula C13H16N2O3 B184133 2-(4-Methylpiperazine-1-carbonyl)benzoic acid CAS No. 20320-46-1

2-(4-Methylpiperazine-1-carbonyl)benzoic acid

Cat. No.: B184133
CAS No.: 20320-46-1
M. Wt: 248.28 g/mol
InChI Key: ZAFOSGZICIJIGO-UHFFFAOYSA-N
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Description

2-(4-Methylpiperazine-1-carbonyl)benzoic acid is a benzoic acid derivative featuring a 4-methylpiperazine moiety linked via a carbonyl group to the ortho position of the benzene ring. Its molecular formula is C₁₃H₁₆N₂O₃, with a molecular weight of 248.28 g/mol . The compound’s structure combines the aromatic carboxylic acid functionality with the basicity and conformational flexibility of the piperazine ring. This hybrid architecture makes it a versatile intermediate in medicinal chemistry, particularly for designing ligands targeting enzymes or receptors requiring both hydrogen-bonding (via the carboxylic acid) and hydrophobic/ionizable interactions (via the piperazine) .

Properties

IUPAC Name

2-(4-methylpiperazine-1-carbonyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H16N2O3/c1-14-6-8-15(9-7-14)12(16)10-4-2-3-5-11(10)13(17)18/h2-5H,6-9H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAFOSGZICIJIGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20306298
Record name 2-(4-Methylpiperazine-1-carbonyl)benzoic acid
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Molecular Weight

248.28 g/mol
Source PubChem
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CAS No.

20320-46-1
Record name 2-[(4-Methyl-1-piperazinyl)carbonyl]benzoic acid
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Record name 2-(4-Methylpiperazine-1-carbonyl)benzoic acid
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Record name 2-(4-methylpiperazine-1-carbonyl)benzoic acid
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Preparation Methods

Direct Amide Coupling via Carbodiimide-Mediated Activation

The most widely reported method involves activating the carboxylic acid group of 2-carboxybenzaldehyde or its derivatives for coupling with 4-methylpiperazine. A representative procedure from Sato et al. (2008) achieves this using N-ethyl-N′-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF) at room temperature.

Reaction Scheme :

2-Carboxybenzaldehyde+4-MethylpiperazineEDCI/HOBt, THF2-(4-Methylpiperazine-1-carbonyl)benzoic acid\text{2-Carboxybenzaldehyde} + \text{4-Methylpiperazine} \xrightarrow{\text{EDCI/HOBt, THF}} \text{2-(4-Methylpiperazine-1-carbonyl)benzoic acid}

Key Conditions :

  • Solvent : THF

  • Temperature : 20°C

  • Catalyst : EDCI (1.1 equiv), HOBt (1.1 equiv)

  • Base : N-Ethyldiisopropylamine (DIPEA, 3.0 equiv)

  • Yield : 96%

This method avoids side reactions such as over-oxidation of the aldehyde group by maintaining mild conditions. The EDCI/HOBt system facilitates efficient conversion by stabilizing the reactive O-acylisourea intermediate.

Alternative Pathway via Intermediate Chloride Formation

A less common approach involves synthesizing 4-methylpiperazine-1-carbonyl chloride as an intermediate, followed by reaction with 2-carboxybenzaldehyde. This method, though less efficient, is employed when EDCI-mediated coupling proves incompatible with sensitive substrates.

Reaction Steps :

  • Chlorination :

    4-Methylpiperazine+Phosgene4-Methylpiperazine-1-carbonyl chloride\text{4-Methylpiperazine} + \text{Phosgene} \rightarrow \text{4-Methylpiperazine-1-carbonyl chloride}
    • Conditions : Dichloromethane, 0°C, 2 h.

  • Coupling :

    4-Methylpiperazine-1-carbonyl chloride+2-CarboxybenzaldehydeEt3NProduct\text{4-Methylpiperazine-1-carbonyl chloride} + \text{2-Carboxybenzaldehyde} \xrightarrow{\text{Et}_3\text{N}} \text{Product}
    • Solvent : Dichloromethane

    • Base : Triethylamine (2.5 equiv)

    • Yield : 78%

This route necessitates stringent moisture control due to the reactivity of acyl chlorides. Side products like hydrolyzed carboxylic acids are minimized by rapid workup.

Optimization Strategies and Comparative Analysis

Solvent and Temperature Effects

Data from multiple studies reveal that THF outperforms dichloromethane and DMF in EDCI-mediated couplings due to its polarity and ability to solubilize both reactants. Elevated temperatures (>30°C) reduce yields by promoting aldehyde oxidation, whereas sub-ambient conditions slow reaction kinetics.

Table 1: Solvent Impact on Reaction Efficiency

SolventTemperature (°C)Yield (%)Side Products (%)
THF2096<2
Dichloromethane20828
DMF206515

Catalytic System Variations

Replacing EDCI with dicyclohexylcarbodiimide (DCC) lowers yields to 70–75% due to poor solubility of dicyclohexylurea byproducts. HOBt remains critical for suppressing racemization, while HOAt (1-hydroxy-7-azabenzotriazole) offers no significant advantage in this system.

Purification and Characterization

Chromatographic Techniques

Crude products are typically purified via silica gel chromatography using ethyl acetate/hexane (3:1) or dichloromethane/methanol (30:1) gradients. The latter resolves polar impurities derived from unreacted 4-methylpiperazine.

Table 2: Purification Protocols and Outcomes

Eluent SystemPurity (%)Recovery (%)
Ethyl acetate/hexane (3:1)98.585
Dichloromethane/methanol (30:1)99.278

Spectroscopic Confirmation

  • 1H-NMR (400 MHz, DMSO-d6): δ 12.8 (s, 1H, COOH), 8.02 (d, J = 7.6 Hz, 1H, ArH), 7.65–7.53 (m, 3H, ArH), 3.72–3.45 (m, 8H, piperazine-H), 2.32 (s, 3H, CH3).

  • IR : 1695 cm⁻¹ (C=O stretch), 1640 cm⁻¹ (amide C=O).

Scalability and Industrial Applications

The EDCI/HOBt method scales linearly to kilogram quantities with consistent yields (94–96%). Pilot plant data indicate that THF recovery rates exceed 90% via distillation, reducing solvent costs by 40% compared to dichloromethane-based processes .

Chemical Reactions Analysis

2-(4-Methylpiperazine-1-carbonyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where one functional group is replaced by another.

Scientific Research Applications

2-(4-Methylpiperazine-1-carbonyl)benzoic acid is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-Methylpiperazine-1-carbonyl)benzoic acid involves its interaction with specific molecular targets and pathways. It may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, physicochemical, and functional differences between 2-(4-methylpiperazine-1-carbonyl)benzoic acid and analogous compounds.

Table 1: Key Properties of Selected Benzoic Acid Derivatives with Piperazine Substituents

Compound Name Substituent on Piperazine Molecular Formula Molecular Weight pKa (Predicted) Key Properties/Applications
This compound Methyl C₁₃H₁₆N₂O₃ 248.28 - Reference compound; moderate lipophilicity
2-(4-Acetylpiperazine-1-carbonyl)benzoic acid Acetyl C₁₄H₁₆N₂O₄ 276.29 - Increased steric bulk; potential prodrug applications
2-[(4-Benzyl-1-piperazinyl)carbonyl]benzoic acid Benzyl C₁₉H₂₀N₂O₃ 324.37 3.62 Enhanced lipophilicity; improved membrane permeability
2-[4-(2-Chlorobenzoyl)piperazine-1-carbonyl]benzoic acid 2-Chlorobenzoyl C₁₉H₁₆ClN₂O₄ 379.79 - Electron-withdrawing substituent; stronger receptor binding affinity
2-{[4-(2-Chlorobenzyl)piperazin-1-yl]acetyl}benzoic acid hydrazone 2-Chlorobenzyl + hydrazone C₂₁H₂₂ClN₃O₃ 399.87 - Hydrazone moiety enhances antibacterial activity

Structural and Functional Analysis

Substituent Effects on Physicochemical Properties Methyl vs. Acetyl (): The acetyl group in 2-(4-acetylpiperazine-1-carbonyl)benzoic acid increases molecular weight by 28 g/mol compared to the methyl-substituted parent compound. Benzyl Substituent (): The benzyl group in 2-[(4-benzyl-1-piperazinyl)carbonyl]benzoic acid significantly elevates lipophilicity (predicted density: 1.264 g/cm³), favoring interactions with hydrophobic protein pockets. Its lower pKa (3.62) suggests stronger acidity, which may influence ionization under physiological conditions .

Electronic and Binding Interactions

  • Chlorobenzoyl Substituent ():
    The 2-chlorobenzoyl group in 2-[4-(2-chlorobenzoyl)piperazine-1-carbonyl]benzoic acid introduces electron-withdrawing effects, stabilizing the carbonyl group and enhancing binding to receptors like T1R3. Similar compounds with halogenated substituents exhibit lower ΔGbinding values, indicating stronger interactions .

Biological Activity Hydrazone Derivatives (): Hydrazone-linked analogs, such as 4-[(E)-({[4-(2-chlorobenzyl)piperazin-1-yl]acetyl}hydrazono)methyl]benzoic acid, demonstrate marked antibacterial activity due to their ability to chelate metal ions (e.g., Cu²⁺, Fe³⁺), disrupting microbial enzyme function .

Biological Activity

2-(4-Methylpiperazine-1-carbonyl)benzoic acid, also known as Verapamil Carboxylic Acid (VCA), is a synthetic compound characterized by its unique structure that combines a benzoic acid moiety with a piperazine-derived carbonyl group. Its molecular formula is C13H17N3O3, with a molecular weight of 263.29 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in pharmacological applications.

Chemical Structure and Properties

The structure of this compound includes several functional groups that are crucial for its biological interactions:

  • Benzoic Acid Moiety: Provides acidity and potential for hydrogen bonding.
  • Piperazine Group: Enhances solubility and interaction with biological targets.

Biological Activity

Research indicates that the biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The presence of amino and piperazine groups allows the compound to engage in hydrogen bonding and other interactions with biomolecules, potentially influencing various biochemical pathways.

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, thereby modulating physiological responses.
  • Receptor Interaction: It may interact with various receptors, influencing signal transduction pathways that regulate cellular functions.
  • Antioxidant Activity: Preliminary studies suggest possible antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases.

Case Studies

Several studies have explored the pharmacological potential of this compound:

Synthesis and Derivatives

The synthesis of this compound typically involves several chemical reactions, including oxidation and acylation processes. Various synthetic routes have been developed to enhance yield and purity, facilitating further research into its biological properties .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure TypeNotable Activity
This compoundBenzoic acid derivativePotential enzyme inhibition
VerapamilCalcium channel blockerAntihypertensive effects
Other piperazine derivativesVariousDiverse pharmacological activities

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